molecular formula C22H17N3O B487381 N,1,5-triphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-90-3

N,1,5-triphenyl-1H-pyrazole-4-carboxamide

Cat. No. B487381
CAS RN: 477711-90-3
M. Wt: 339.4g/mol
InChI Key: GCKILFKASGEQHC-UHFFFAOYSA-N
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Description

“N,1,5-triphenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C22H17N3O . It belongs to the class of compounds known as pyrazole derivatives. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

1. Synthesis and Functionalization

N,1,5-triphenyl-1H-pyrazole-4-carboxamide and its derivatives are actively studied for their synthesis and functionalization properties. In one study, the compound underwent functionalization reactions to form various novel N-substituted derivatives, demonstrating its utility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

2. Antimicrobial Properties

Some derivatives of this compound have shown promising antimicrobial activities. For instance, a study synthesized new compounds from this chemical and evaluated their effectiveness against various bacteria and yeasts, identifying several compounds with notable antimicrobial properties (Şahan, Yıldırım, & Albayrak, 2013).

3. Antitumor Activities

Research has also been conducted on the antitumor activities of pyrazole-4-carboxamide derivatives. One study synthesized novel derivatives and tested them against various human cancer cell lines, revealing the potential for antitumor applications (Hafez et al., 2013).

4. Agricultural Applications

In the agricultural sector, derivatives of this compound have been explored for their fungicidal and nematocidal activities. A study found that certain fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against specific nematodes, highlighting their potential in pest control (Zhao et al., 2017).

properties

IUPAC Name

N,1,5-triphenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-18-12-6-2-7-13-18)20-16-23-25(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKILFKASGEQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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